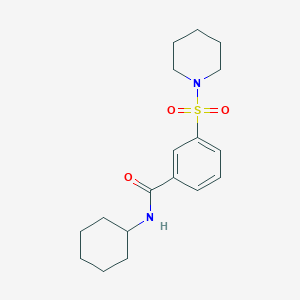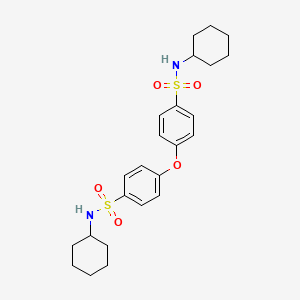![molecular formula C20H18N2O3S B3445423 3-{[(4-methylphenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B3445423.png)
3-{[(4-methylphenyl)amino]sulfonyl}-N-phenylbenzamide
Übersicht
Beschreibung
3-{[(4-methylphenyl)amino]sulfonyl}-N-phenylbenzamide, also known as MPSPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. MPSPB is a sulfonamide derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 3-{[(4-methylphenyl)amino]sulfonyl}-N-phenylbenzamide is not fully understood, but studies have suggested that it may act as an inhibitor of protein kinase C (PKC) and phosphodiesterase (PDE). PKC is an enzyme that plays a crucial role in cell signaling, and its dysregulation has been implicated in various diseases, including cancer and neurological disorders. PDE is an enzyme that degrades cyclic nucleotides, which are involved in various cellular processes, including neurotransmitter release and immune function.
Biochemical and Physiological Effects
3-{[(4-methylphenyl)amino]sulfonyl}-N-phenylbenzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, modulation of neurotransmitter release, and inhibition of pro-inflammatory cytokine production. 3-{[(4-methylphenyl)amino]sulfonyl}-N-phenylbenzamide has also been shown to have neuroprotective effects and reduce the severity of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-{[(4-methylphenyl)amino]sulfonyl}-N-phenylbenzamide has several advantages for lab experiments, including its high yield of synthesis, stability, and potential applications in various research fields. However, 3-{[(4-methylphenyl)amino]sulfonyl}-N-phenylbenzamide also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 3-{[(4-methylphenyl)amino]sulfonyl}-N-phenylbenzamide. One direction is to further investigate its mechanism of action and potential targets, including PKC and PDE. Another direction is to study its potential applications in other research fields, including cardiovascular disease and metabolic disorders. Finally, further studies are needed to fully understand the potential advantages and limitations of 3-{[(4-methylphenyl)amino]sulfonyl}-N-phenylbenzamide for lab experiments and its potential applications in clinical settings.
Conclusion
In conclusion, 3-{[(4-methylphenyl)amino]sulfonyl}-N-phenylbenzamide is a sulfonamide derivative that has gained significant attention in the scientific community due to its potential applications in various research fields. 3-{[(4-methylphenyl)amino]sulfonyl}-N-phenylbenzamide has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions. Further studies are needed to fully understand the potential of 3-{[(4-methylphenyl)amino]sulfonyl}-N-phenylbenzamide for lab experiments and its potential applications in clinical settings.
Wissenschaftliche Forschungsanwendungen
3-{[(4-methylphenyl)amino]sulfonyl}-N-phenylbenzamide has been studied for its potential applications in various research fields, including cancer research, neuroscience, and immunology. In cancer research, 3-{[(4-methylphenyl)amino]sulfonyl}-N-phenylbenzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, 3-{[(4-methylphenyl)amino]sulfonyl}-N-phenylbenzamide has been studied for its potential neuroprotective effects and its ability to modulate neurotransmitter release. In immunology, 3-{[(4-methylphenyl)amino]sulfonyl}-N-phenylbenzamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce the severity of autoimmune diseases.
Eigenschaften
IUPAC Name |
3-[(4-methylphenyl)sulfamoyl]-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-15-10-12-18(13-11-15)22-26(24,25)19-9-5-6-16(14-19)20(23)21-17-7-3-2-4-8-17/h2-14,22H,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCESMZPAVLSELJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-methylphenyl)sulfamoyl]-N-phenylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl {[5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B3445350.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3445369.png)
![ethyl 4-{[(4-bromo-3-nitro-1H-pyrazol-1-yl)acetyl]amino}benzoate](/img/structure/B3445381.png)





![4,4'-[methylenebis(4,1-phenylenesulfonyl)]dimorpholine](/img/structure/B3445420.png)



